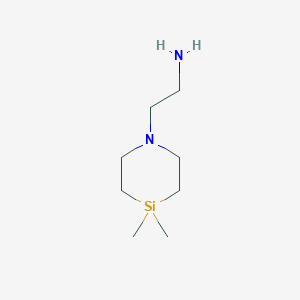

2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine

Description

Propriétés

IUPAC Name |

2-(4,4-dimethyl-1,4-azasilinan-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2Si/c1-11(2)7-5-10(4-3-9)6-8-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBAJKRBWMRDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCN(CC1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine typically involves the reaction of 4,4-dimethyl-1,4-azasilinane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing oxides, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The silicon atom within the ring structure can participate in unique chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride

- 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethan-1-amine

Uniqueness

2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine is unique due to its specific ring structure containing a silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where traditional carbon-based compounds may not be suitable.

Activité Biologique

2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine, a silicon-containing compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound features a unique structure that incorporates a silicon atom within a cyclic amine framework. Its chemical formula is CHNSi, with a molecular weight of approximately 143.23 g/mol. The presence of silicon in its structure is believed to influence its biological interactions.

Biological Activity Overview

Research indicates that 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of neoplastic cells. It has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

- Neuroprotective Effects : The compound has shown potential in treating central nervous system disorders. Its ability to modulate neuroinflammation and promote neuronal survival is under investigation, particularly in models of neurodegenerative diseases .

The biological activity of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in oncology .

- Antioxidant Activity : Some studies suggest that silicon-containing compounds may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and differentiation, although specific pathways remain to be elucidated.

Table 1: Summary of Biological Activities

Case Study Analysis

A study published in the Journal of Medicinal Chemistry evaluated the effects of various silicon derivatives on tumor cell lines. The results indicated that 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine significantly reduced cell viability in several cancer models while exhibiting low toxicity to normal cells. This selective toxicity is promising for developing targeted cancer therapies .

Safety and Toxicity

While initial findings are promising regarding the therapeutic potential of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethanamine, safety assessments are crucial. Toxicity studies indicate that high concentrations may lead to cytotoxic effects; however, at therapeutic doses, it appears relatively safe for use in experimental settings . Further studies are needed to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,4-dimethyl-1,4-azasilinan-1-yl)ethanamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via intermediates such as 4,4-dimethyl-1,4-azasilinane hydrochloride (prepared via literature methods, e.g., WO 2013/054275 A1) . Key steps include oxidation of 1-benzyl-4,4-dimethyl-1,4-azasilinane using potassium permanganate and subsequent coupling reactions with carboxylic acids using EDC·HCl and HOBt as coupling agents . Optimization involves solvent selection (e.g., acetonitrile for polarity control), temperature modulation (room temperature to 60°C), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(4,4-dimethyl-1,4-azasilinan-1-yl)ethanamine?

- Methodology :

- IR Spectroscopy : Peaks at ~1630–1710 cm⁻¹ confirm carbonyl or amine functional groups in intermediates .

- NMR Analysis : ¹H NMR signals at δ 0.06–0.12 ppm (Si(CH₃)₂) and δ 3.55–3.66 ppm (methylene groups adjacent to nitrogen) are diagnostic. ¹³C NMR resonances at δ −3.4 to −2.8 ppm (silicon-bound methyl groups) and δ 41–46 ppm (azasilinan ring carbons) validate the structure .

Q. How does the silicon atom in the azasilinan ring influence the compound’s stability and reactivity compared to purely carbon-based analogs?

- Methodology : Silicon’s larger atomic radius and lower electronegativity enhance ring stability via hyperconjugation. Comparative studies with carbon analogs (e.g., piperidine derivatives) show reduced basicity in the azasilinan system due to electron-withdrawing effects of silicon. Reactivity assays (e.g., hydrolysis under acidic conditions) demonstrate slower degradation, suggesting improved stability for storage .

Advanced Research Questions

Q. What strategies address low yields in the coupling of 4,4-dimethyl-1,4-azasilinane with ethanamine derivatives?

- Methodology : Yield optimization involves:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve amine coupling efficiency.

- Protection/Deprotection : Temporary protection of the amine group (e.g., Boc-protection) prevents unwanted side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates . Contradictions in reported yields (e.g., 64% vs. 100% in Example 1 of ) may arise from impurities in starting materials or variations in workup protocols .

Q. How can computational modeling predict the biological interactions of 2-(4,4-dimethyl-1,4-azasilinan-1-yl)ethanamine?

- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with protein targets (e.g., insect odorant receptors for repellent applications) identify binding affinities. Comparative MD simulations with carbon analogs highlight steric and electronic differences conferred by the silicon ring .

Q. What structural analogs of this compound have been explored, and how do modifications impact biological activity?

- Methodology : Analogs like (4,4-dimethyl-1,4-azasilinan-1-yl)(phenyl)methanone show insect-repellent activity, while substitution at the ethanamine chain (e.g., trifluoromethyl groups) enhances lipophilicity and membrane permeability . Structure-Activity Relationship (SAR) studies use iterative synthesis and bioassays (e.g., mosquito repellency tests) to prioritize derivatives for further development .

Q. What are the challenges in resolving crystallographic data for azasilinan-containing compounds?

- Methodology : Single-crystal X-ray diffraction faces difficulties due to low symmetry and solvent inclusion. SHELXL refinement (with TWIN/BASF corrections) is employed for high-resolution data. Contradictions in unit cell parameters (e.g., vs. carbon analogs) arise from silicon’s covalent radius, necessitating adjusted scaling factors during data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.